molecular formula C17H13NO2 B11855487 naphthalen-2-yl N-phenylcarbamate CAS No. 15341-57-8

naphthalen-2-yl N-phenylcarbamate

Cat. No.: B11855487
CAS No.: 15341-57-8
M. Wt: 263.29 g/mol
InChI Key: CQZFJFILBMLBSV-UHFFFAOYSA-N
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Description

Overview of Naphthalene-Based Compounds in Medicinal Chemistry and Materials Science

The naphthalene (B1677914) scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.govijpsjournal.com Naphthalene derivatives have been developed into FDA-approved drugs for a multitude of conditions, including cancer, microbial infections, inflammation, and hypertension. nih.govekb.eg Some well-known drugs containing a naphthalene moiety include propranolol, naproxen, and terbinafine. ekb.egresearchgate.net The cytotoxic properties of naphthalene are linked to its metabolites, which can interact with cellular proteins. nih.govijpsjournal.com

In the realm of materials science, naphthalene derivatives are valued for their unique photophysical and chemical properties. nih.gov Their rigid, planar structure and extensive π-electron conjugation contribute to high quantum yields and excellent photostability, making them ideal for the development of fluorescent probes and organic electronic devices. nih.gov Naphthalene-based compounds are also used as plasticizers and dispersants in the construction and plastics industries. pcc.eu

Research Trajectory of Naphthalen-2-yl N-Phenylcarbamate within the Carbamic Acid Ester Class

While specific research on this compound is not extensively documented in publicly available literature, its position within the carbamic acid ester class allows for educated inferences about its potential research trajectory. Research on structurally similar compounds, such as 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl N-alkylcarbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates, has focused on their synthesis and biological activities, including the inhibition of photosynthetic electron transport. researchgate.net

These studies indicate a research interest in how the combination of a naphthalene moiety and a carbamate (B1207046) linkage can lead to specific biological effects. The synthesis of such compounds is often achieved through multi-step reactions, which can be adapted for the production of a variety of derivatives. researchgate.net Given the established biological and material science applications of both carbamates and naphthalenes, the research trajectory for this compound would likely involve its synthesis and subsequent screening for biological activities, such as anticancer or antimicrobial properties, or for its potential use in materials science as a fluorescent probe or an organic semiconductor.

Below is a table summarizing the key properties of this compound.

PropertyValue
Chemical Formula C₁₇H₁₃NO₂
IUPAC Name This compound
Synonyms 2-Naphthyl phenylcarbamate
Molecular Weight 263.29 g/mol
CAS Number 15341-57-8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15341-57-8

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

naphthalen-2-yl N-phenylcarbamate

InChI

InChI=1S/C17H13NO2/c19-17(18-15-8-2-1-3-9-15)20-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H,18,19)

InChI Key

CQZFJFILBMLBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Synthetic Methodologies and Green Chemistry Approaches for Naphthalen 2 Yl N Phenylcarbamate

Classical Synthetic Routes to N-Phenylcarbamates and Naphthalen-2-yl Carbamates

Reactions Involving Phenols/Alcohols and Isocyanates/Cyanates

The most traditional and widely employed method for synthesizing carbamates involves the reaction of an alcohol or phenol (B47542) with an isocyanate. In the context of naphthalen-2-yl N-phenylcarbamate, this would involve the reaction of 2-naphthol (B1666908) with phenyl isocyanate. This reaction is typically straightforward and often proceeds without the need for a catalyst, although bases can be used to accelerate the process. A well-known example in a similar system is the production of 1-naphthyl methylcarbamate, an insecticide, which is synthesized by reacting 1-naphthol (B170400) with methyl isocyanate. google.com

An alternative classical approach involves the use of cyanates. For instance, primary carbamates can be synthesized from phenols or alcohols and sodium cyanate (B1221674) in the presence of an acid like trichloroacetic acid. banglajol.info This method provides a direct route to N-unsubstituted carbamates.

A non-phosgene route for preparing methyl N-phenylcarbamate involves the reaction of aniline (B41778) with methyl carbamate (B1207046) in the presence of methanol (B129727), with zinc chloride acting as a catalyst. researchgate.net Another approach is the reaction of phenylurea with methanol, which can proceed even without a catalyst, though basic catalysts enhance the yield of methyl N-phenylcarbamate. psu.edu

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that can be adapted for carbamate synthesis. wikipedia.orgnumberanalytics.com The Ugi reaction typically involves a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. numberanalytics.com By carefully selecting the starting materials, this reaction can be engineered to yield carbamate-containing structures. For instance, using a carboxylic acid component that incorporates a carbamate moiety allows for the synthesis of complex peptoids tagged with carbamates. nih.govnih.gov

Another MCR strategy for synthesizing 1-carbamatoalkyl-2-naphthols involves the one-pot reaction of 2-naphthol, various aldehydes, and a carbamate in the presence of a catalyst. researchgate.net This three-component reaction provides a facile route to a range of substituted naphthyl carbamates. researchgate.net Furthermore, a three-component synthesis of N-carbamate-protected β-amino ketones has been developed using aldehydes, ketones, and carbamates catalyzed by hafnium triflate. semanticscholar.org

Advanced Synthetic Approaches to this compound and its Analogs

Palladium-Catalyzed Decarboxylative Ortho-Acylation and Cross-Coupling Reactions utilizing Carbamate Directing Groups

Palladium-catalyzed reactions represent a powerful tool in modern organic synthesis. nih.govacs.org The carbamate group can serve as a removable directing group to achieve regioselective C-H functionalization. An efficient method for the ortho-acylation of anilines involves a palladium-catalyzed decarboxylative reaction with α-oxocarboxylic acids, using a carbamate as the directing group. nih.govacs.org This protocol demonstrates high regioselectivity and broad functional group tolerance under mild conditions. nih.govacs.org The carbamate directing group can be easily removed after the desired transformation. nih.govacs.org

Similarly, palladium-catalyzed ortho C–H arylation of aniline carbamates with diazonium salts has been developed. nih.govacs.org This reaction proceeds at room temperature without the need for a base or oxidant and provides selective monoarylation at the ortho position. nih.gov The carbamate group directs the electrophilic palladation to the ortho position, leading to the formation of a palladacycle intermediate. nih.govacs.org

Furthermore, an efficient palladium-catalyzed synthesis of N-aryl carbamates has been achieved through the cross-coupling of aryl chlorides and triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.orgmit.edu This methodology allows for the in situ generation of aryl isocyanates, which are then trapped by the alcohol to form the corresponding carbamate. organic-chemistry.org This approach is versatile, tolerating a wide range of alcohols and providing access to various carbamate protecting groups. organic-chemistry.orgmit.edu

Table 1: Examples of Palladium-Catalyzed Reactions for Carbamate Synthesis

Reaction TypeSubstratesCatalyst/ReagentsProduct TypeReference
Ortho-AcylationAniline carbamates, α-oxocarboxylic acidsPd(OAc)₂, (NH₄)₂S₂O₈, PTSAOrtho-acylated anilines nih.govacs.org
Ortho-ArylationAniline carbamates, aryldiazonium saltsPd(OAc)₂Ortho-arylated anilines nih.govacs.org
Cross-CouplingAryl chlorides/triflates, sodium cyanate, alcoholsPalladium catalystN-aryl carbamates organic-chemistry.orgmit.edu

Metal-Free C-N Coupling Methodologies for N-Phenylcarbamate Synthesis

In a move towards greener and more sustainable chemistry, metal-free synthetic methods are gaining increasing attention. A novel method for the synthesis of N-phenylcarbamates has been developed through a C-N coupling reaction that does not require a metal catalyst. researchgate.netdntb.gov.uathieme-connect.com This reaction utilizes iodine and tert-butyl hydroperoxide to generate carbazates from amines and hydrazine (B178648) formate, which then undergo a cross-coupling reaction. researchgate.netdntb.gov.uathieme-connect.com This approach is notable for its use of inexpensive and readily available starting materials. researchgate.netdntb.gov.uathieme-connect.com

Another metal-free approach involves the arylation of phenols using diaryliodonium salts to form diaryl ethers. organic-chemistry.org While not a direct carbamate synthesis, this demonstrates the potential of hypervalent iodine reagents in forming C-O bonds under mild, metal-free conditions. organic-chemistry.org This methodology has been extended to the N-arylation of heteroarenes. nih.gov A metal-free synthesis of N-aryl carbamates has also been reported using cyclic carbonates and aromatic amines with an organocatalyst. researchgate.net Additionally, a solvent- and transition-metal-free synthesis of amides from phenyl esters and aryl amines has been developed, showcasing the potential for direct C-N bond formation without metal catalysts. nih.gov

Microwave-Assisted Synthetic Protocols for Naphthyl Carbamate Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times. youtube.com This technology has been successfully applied to the synthesis of various carbamate derivatives. For example, a microwave-assisted synthesis of N-phenylsuccinimide from aniline and succinic anhydride (B1165640) has been developed, significantly reducing the reaction time compared to conventional heating. nih.govnih.gov

In the context of naphthyl derivatives, microwave irradiation has been used to prepare 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates. researchgate.net Microwave-assisted synthesis has also been employed for the rapid and efficient synthesis of various heterocyclic compounds containing the naphthalene (B1677914) moiety. researchgate.net The reductive N-alkylation of methyl carbamate with aldehydes can be achieved rapidly using microwave assistance, providing a high-throughput method for generating primary amines after hydrolysis. organic-chemistry.org The synthesis of novel (5-nitropyridin-2-yl)alkyl and (5-nitropyridin-3-yl)alkyl carbamates has also been accomplished using microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionConventional MethodMicrowave-Assisted MethodReference
N-Phenylsuccinimide SynthesisSeveral hours reaction time4 minutes reaction time nih.govnih.gov
1-[(2-chlorophenyl)carbamoyl] naphthalen-2-yl alkylcarbamate SynthesisConventional heatingMicrowave irradiation researchgate.net
Reductive N-alkylation of methyl carbamateLonger reaction times15 minutes reaction time organic-chemistry.org

Green Chemistry Principles in the Synthesis of Carbamate Derivatives

The core tenets of green chemistry—such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing for energy efficiency—are being actively applied to the synthesis of carbamates. These principles guide the development of novel methodologies that are safer, more sustainable, and more efficient than traditional approaches. Key areas of innovation include the use of solvent-free reaction conditions, the application of novel solvent systems like deep eutectic solvents for carbon dioxide fixation, and the development of highly efficient and recyclable catalytic systems.

Solvent-Free Reaction Conditions

A significant advancement in green chemistry is the development of solvent-free reactions, which eliminate the environmental and health hazards associated with volatile organic solvents. tubitak.gov.tr These methods are not only eco-friendly but also offer advantages such as reduced pollution, lower costs, and simplified processing and handling. tubitak.gov.trresearchgate.net

One effective solvent-free technique for preparing primary carbamates is "grindstone chemistry," where solid reactants are ground together at room temperature. arkat-usa.org This method provides the necessary activation energy through the friction of reactive molecules in the solid phase. arkat-usa.org For instance, the reaction of an alcohol or phenol with sodium cyanate in the presence of an acid catalyst like trichloroacetic acid or silica (B1680970) sulfuric acid under solvent-free conditions yields the corresponding carbamate in high purity and yield. tubitak.gov.trarkat-usa.org The process is often clean enough to not require further purification steps like column chromatography. tubitak.gov.trarkat-usa.org

The reaction is particularly noteworthy for its efficiency with a wide range of substrates, including primary, secondary, tertiary, and benzylic alcohols, as well as phenols. researchgate.net While primary alcohols react readily at room temperature, less nucleophilic substrates like phenols may require gentle heating to achieve high yields. arkat-usa.org This simple, efficient, and environmentally friendly method avoids the use of toxic solvents and expensive starting materials, making it a valuable green alternative for carbamate synthesis. tubitak.gov.trarkat-usa.org

Table 1: Examples of Solvent-Free Synthesis of Primary Carbamates from Various Alcohols/Phenols This table is generated based on data from studies on solvent-free carbamate synthesis and illustrates the general applicability of the method.

EntryStarting Alcohol/PhenolProductYield (%)ConditionsReference
1(-)-Menthol(-)-Menthyl carbamate75CCl₃COOH, NaOCN, Grind, RT, 12h researchgate.net
2Benzyl alcoholBenzyl carbamate80CCl₃COOH, NaOCN, Grind, RT, 12h researchgate.net
32-Naphthol2-Naphthyl carbamate90CCl₃COOH, NaOCN, Grind, 60-70°C, 1h researchgate.net
4PhenolPhenyl carbamate85SSA, NaOCN, Grind, 55-65°C, 1h arkat-usa.org
54-Chlorophenol4-Chlorophenyl carbamate88SSA, NaOCN, Grind, 55-65°C, 1h arkat-usa.org

SSA: Silica Sulfuric Acid, RT: Room Temperature

Utilization of Deep Eutectic Solvents (DES) for Carbon Dioxide Fixation

The use of carbon dioxide (CO₂) as a C1 building block is a cornerstone of green chemistry, offering a renewable, non-toxic, and abundant alternative to hazardous reagents like phosgene. sci-hub.ru Deep eutectic solvents (DESs) have emerged as promising media for CO₂ capture and utilization. rsc.org These solvents, typically formed from a mixture of a hydrogen bond donor (e.g., an amine) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), can act as both the solvent and catalyst in chemical transformations. sci-hub.rursc.org

An innovative strategy for carbamate synthesis involves the three-component coupling of an amine, an alkyl halide, and CO₂ in a DES. sci-hub.rursc.org For example, a DES composed of choline chloride and zinc(II) chloride ([ChCl][ZnCl₂]₂) has been shown to be highly effective in promoting this reaction. sci-hub.rursc.org Remarkably, this system can proceed at room temperature and under atmospheric pressure of CO₂, highlighting its energy efficiency. sci-hub.rursc.org The DES facilitates the activation of CO₂, allowing it to react with a wide range of both aromatic and aliphatic amines to form the desired carbamates in excellent yields. rsc.org

A key advantage of this system is the high stability and reusability of the DES, which can be recycled for multiple consecutive runs without a significant loss of catalytic activity. rsc.org This represents a significant step towards developing economically viable and sustainable processes for CO₂ fixation into valuable chemicals like carbamates. sci-hub.ru

Table 2: Carbamate Synthesis via CO₂ Fixation in Deep Eutectic Solvent This table is based on data from studies on CO₂ utilization in DES for carbamate synthesis.

EntryAmineAlkyl HalideProductYield (%)ConditionsReference
1AnilineBenzyl bromideBenzyl phenylcarbamate95[ChCl][ZnCl₂]₂, CO₂ (1 atm), RT, 2h sci-hub.ru
2BenzylamineBenzyl bromideDibenzylcarbamate98[ChCl][ZnCl₂]₂, CO₂ (1 atm), RT, 2h sci-hub.ru
3AnilineEthyl bromideEthyl phenylcarbamate92[ChCl][ZnCl₂]₂, CO₂ (1 atm), RT, 2h sci-hub.ru
4PyrrolidineBenzyl bromideBenzyl pyrrolidine-1-carboxylate97[ChCl][ZnCl₂]₂, CO₂ (1 atm), RT, 2h sci-hub.ru

[ChCl][ZnCl₂]₂: Choline chloride:zinc(II) chloride deep eutectic solvent, RT: Room Temperature

Catalytic Systems for Enhanced Atom Economy and Efficiency (e.g., Heteropolyacid Catalysis, Silica Sulfuric Acid)

Silica Sulfuric Acid (SSA)

Silica sulfuric acid (SSA) is an inexpensive, non-hazardous, and easy-to-handle solid acid catalyst. wikipedia.org It is prepared by the simple reaction of silica gel with chlorosulfonic acid or by soaking silica gel in sulfuric acid. arkat-usa.orgwikipedia.org SSA has proven to be a highly effective and reusable catalyst for a variety of organic transformations, including the synthesis of carbamates. arkat-usa.orgnih.gov

In the context of carbamate synthesis, SSA serves as an excellent solid acid catalyst in solvent-free reactions. arkat-usa.org As described in section 2.3.1, grinding an alcohol or phenol with sodium cyanate in the presence of SSA at room temperature or with gentle heating produces primary carbamates in high yields and purity. arkat-usa.org The use of a solid, recyclable catalyst enhances the green credentials of the synthesis by simplifying the work-up process—often requiring only filtration—and allowing the catalyst to be used in subsequent reactions, thereby improving atom economy and reducing waste. nih.gov

Heteropolyacid (HPA) Catalysis

Heteropolyacids (HPAs) are a class of complex proton acids with well-defined structures, such as the Keggin-type (e.g., H₃PW₁₂O₄₀). nih.gov They are known for their strong Brønsted acidity, thermal stability, and redox properties, making them versatile catalysts in both homogeneous and heterogeneous systems. nih.govfrontiersin.org The ability to use them as solid catalysts that can be easily separated and reused makes them attractive from a green chemistry perspective. nih.gov

While the direct application of HPAs to the synthesis of this compound is not widely documented, their catalytic prowess has been demonstrated in related acid-catalyzed reactions like esterification and the hydrolysis of biomass. frontiersin.orgrsc.org For instance, Keggin-type HPAs have been successfully used for the esterification of fatty acids and the selective conversion of cellulose (B213188) to glucose, showcasing their ability to promote reactions that typically require strong mineral acids. frontiersin.orgrsc.org

Given their strong acidity and proven efficacy as reusable catalysts, HPAs represent a promising catalytic system for carbamate synthesis. Their application could lead to highly efficient processes with enhanced atom economy, aligning perfectly with the principles of green chemistry. Further research into HPA-catalyzed carbamoylation reactions could unlock new, sustainable pathways for the production of important carbamate compounds.

Chemical Reactivity and Transformations of Naphthalen 2 Yl N Phenylcarbamate

Role of the Carbamate (B1207046) Group as a Directed Metalation Group (DMG)

Regioselective Ortho-Functionalization Strategies

The carbamate moiety in naphthalen-2-yl N-phenylcarbamate directs metalation to the ortho positions on the naphthalene (B1677914) ring system. This regioselectivity is a key advantage, as the functionalization of naphthalenes can otherwise be challenging to control. researchgate.netnih.gov By employing the DoM strategy, a wide array of electrophiles can be introduced at the positions adjacent to the carbamate-bearing carbon, leading to the synthesis of a diverse range of substituted naphthalene derivatives. nih.gov The choice of base and reaction conditions can further influence the outcome of these functionalization reactions.

Application in Cross-Coupling Reactions (e.g., Kumada–Corriu Coupling)

The utility of the carbamate group extends to its role as an activating group in cross-coupling reactions. The Kumada–Corriu coupling, a reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, can be adapted to use aryl carbamates as the electrophilic partner. wikipedia.orgorganic-chemistry.org

In this context, the carbamate group serves as a leaving group that can be displaced by a nucleophile under transition metal catalysis, typically with nickel or palladium. wikipedia.org For instance, the nickel-catalyzed Kumada-Corriu coupling of naphthyl O-carbamates with Grignard reagents allows for the formation of C-C bonds at the position of the carbamate. nih.gov This approach is particularly valuable as it provides an alternative to the use of aryl halides, which may not always be readily accessible. Research has demonstrated the successful iron(II)-catalyzed Kumada-Corriu coupling of naphthalen-2-yl dimethylcarbamate (B8479999) with alkyl Grignard reagents, affording the corresponding 2-alkylnaphthalenes in good yields. acs.org

Hydrolytic Stability and Degradation Pathways of Carbamate Esters

Carbamate esters, including this compound, are susceptible to hydrolysis, a reaction that cleaves the ester bond. The stability of these compounds is influenced by factors such as pH and the presence of enzymes. frontiersin.orgnih.govnih.gov

Under alkaline conditions, carbamate esters can undergo hydrolysis to yield the corresponding alcohol (in this case, 2-naphthol), an amine (aniline), and carbon dioxide. researchgate.net The rate of this hydrolysis is dependent on the electronic properties of the substituents on both the aryl and phenyl rings. researchgate.net

Microbial degradation is another significant pathway for the breakdown of carbamate-containing compounds in the environment. frontiersin.orgnih.govnih.gov Microorganisms have evolved enzymatic machinery, primarily hydrolases, to cleave the carbamate ester or amide linkage. frontiersin.orgnih.gov For aryl carbamates, this initial hydrolysis often leads to the formation of phenolic intermediates, which are then further metabolized. frontiersin.orgnih.govresearchgate.net The study of these degradation pathways is crucial for understanding the environmental fate of carbamate-based compounds.

Chemical Derivatization for Structure-Activity Relationship Studies

The chemical modification of this compound is a key strategy in structure-activity relationship (SAR) studies. chemrxiv.org By systematically altering the structure of the molecule and evaluating the impact on its biological activity, researchers can identify the key chemical features responsible for its effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Naphthalen 2 Yl N Phenylcarbamate and Its Derivatives

Methodological Frameworks for SAR/SPR Analysis

The investigation of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for naphthalen-2-yl N-phenylcarbamate and its analogs relies on established computational and theoretical frameworks. These methodologies are essential for systematically deciphering the complex interplay between molecular structure and biological or physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govrsc.org These models are fundamental in modern drug discovery and environmental science for predicting the activity of new compounds, optimizing lead structures, and assessing potential toxicity. nih.govnih.gov

For carbamate (B1207046) derivatives, QSAR and QSPR studies typically involve the calculation of a wide range of molecular descriptors. nih.gov These descriptors can be categorized as physicochemical, structural, and quantum chemical. nih.gov The goal is to develop a statistically robust model that can predict the endpoint of interest, such as inhibitory concentration (IC50), binding affinity, or toxicity (LD50). nih.govnih.gov For instance, a QSTR (Quantitative Structure-Toxicity Relationship) study on a large set of carbamate derivatives utilized Density Functional Theory (DFT) to calculate molecular descriptors, which were then used to build a model predicting toxicity in rats. nih.gov The resulting model showed a determination coefficient (R²) of 0.6584, indicating a significant correlation between the calculated descriptors and the observed toxicity. nih.gov

The development of a predictive QSAR/QSPR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity or properties is compiled. nih.gov

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to establish a mathematical relationship between the descriptors and the activity/property. rsc.orgasianpubs.org

Validation: The model's predictive power is rigorously assessed using internal validation techniques like leave-one-out (LOO) cross-validation and external validation with a separate test set of compounds. nih.govnih.gov

These models can provide valuable insights into the structural features that enhance or diminish the desired activity or property. rsc.org

Role of Substituent Constants (e.g., Hydrophobic, Electronic, Steric Parameters)

Substituent constants are numerical values that quantify the effect of a particular substituent on the physicochemical properties of a parent molecule. science.govresearchgate.net They are a cornerstone of SAR and QSAR studies, allowing for a more systematic exploration of how different functional groups influence biological activity. The most common parameters include:

Electronic Parameters (σ): The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing effect of a substituent on a benzene (B151609) ring. science.govresearchgate.net These electronic effects can significantly influence how a molecule interacts with its biological target. nih.govmdpi.com The Hammett equation relates reaction rates and equilibrium constants for reactions involving benzene derivatives with meta- and para-substituents. science.govdalalinstitute.com For substituents that can engage in resonance with the reaction center, modified constants like σ⁺ and σ⁻ are used. researchgate.net

Steric Parameters (Es): Taft's steric parameter (Es) describes the steric bulk of a substituent. rsc.org Steric hindrance can play a crucial role in ligand-receptor binding by affecting the fit of the molecule into the binding pocket. rsc.org

By systematically varying substituents and analyzing the resulting changes in activity in the context of these parameters, researchers can build a comprehensive understanding of the SAR for a given chemical scaffold. nih.govscience.gov

Impact of Structural Modifications on Biological Activity Profiles

The biological activity of this compound can be finely tuned by introducing various substituents on the naphthalene (B1677914) moiety and the phenyl ring, or by modifying the carbamate linker itself. nih.govnih.gov

Influence of Substituents on the Naphthalene Moiety

The naphthalene ring system is a common scaffold in medicinal chemistry, and its substitution pattern can significantly modulate biological activity. nih.govresearchgate.net Studies on related naphthalene derivatives have shown that both the position and the electronic nature of substituents are critical. nih.govnih.gov For example, in a series of 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides, the presence of a methoxy (B1213986) group at the 8th position of the naphthalene ring was found to be detrimental to anticancer activity. nih.gov Conversely, increasing the number of chlorine atoms on the naphthalene ring was favorable for activity. nih.gov

Research on naphthalene-chalcone hybrids has indicated that substitution at the 2-position of the naphthalene ring can enhance biological activity compared to substitution at the 1-position. nih.gov Furthermore, structure-activity relationship analyses of various naphthalene derivatives have identified hydrogen bond acceptance and hydrophobic parameters as major contributors to their biological response. nih.gov

Substituent PositionObservationImplication for ActivityReference
Naphthalene-2-ylSubstitution at the 2-position is often preferred over the 1-position.Potentially enhanced biological activity. nih.gov
Naphthalene-8-ylA methoxy group at this position was detrimental.Decreased anticancer activity in a related series. nih.gov
GeneralIncreased number of chlorine atoms was favorable.Increased anticancer activity in a related series. nih.gov
GeneralHydrogen bond acceptance and hydrophobicity are key.Major drivers of biological response. nih.gov

Influence of Substituents on the Phenyl Ring (e.g., Halogenation, Alkyl Chains)

Modifications to the N-phenyl ring of the carbamate are a common strategy to modulate biological and pharmacokinetic properties. nih.govnih.gov The nature, position, and number of substituents can have a profound impact on activity. nih.govnih.gov

Studies on structurally similar N-phenyl carboxamides and related compounds have provided valuable insights:

Halogenation: The introduction of halogen atoms (F, Cl, Br) is a frequent modification. In many cases, halogenated substituents contribute to increased activity, potentially by enhancing binding interactions with the target protein. nih.gov For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, derivatives with di-chloro or di-bromo substitutions showed that activity increased with lipophilicity. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents are crucial. In some series, electron-withdrawing groups (e.g., -CN, -CF3, -NO2) enhance activity. mdpi.comnih.gov For example, in a study of thieno[2,3-b]pyridines with a disubstituted phenylacetamide moiety, only compounds bearing a cyano (-CN) group showed significant inhibitory activity against the FOXM1 protein. mdpi.com The molecular electrostatic potential maps revealed that the low electron density on the phenylacetamide ring due to the -CN group favored interaction with a high-electron-density area of the target protein. mdpi.com

Alkyl Chains: The length and branching of alkyl chains can influence lipophilicity and steric interactions. nih.gov

Positional Isomerism: The position of the substituents on the phenyl ring is also critical. For dichlorinated derivatives of N-phenyl-3-hydroxynaphthalene-2-carboxamides, the lipophilicity and, consequently, the activity varied depending on the substitution pattern (e.g., 2,6-dichloro vs. 3,5-dichloro). nih.gov

Substituent TypePositionObservationPotential Effect on ActivityReference
Cyano (-CN)Phenyl ringShowed significant FOXM1 inhibition in a related series.Increase mdpi.com
Trifluoromethyl (-CF3)Phenyl ringWell-tolerated at ortho and para positions in benzothiazole-phenyl analogs.Maintained or Increased escholarship.org
Dichloro (-Cl2)Phenyl ring (3,5-dichloro)High lipophilicity correlated with increased PET inhibition.Increase nih.gov
Dimethyl (-CH3)2Phenyl ring (3,5-dimethyl)Showed high PET-inhibiting activity.Increase nih.gov
Halogens (general)Phenyl ringOften contribute to increased PET inhibitory activity.Increase nih.gov

Modifications of the Carbamate Linkage

The carbamate group (-O-CO-NH-) is a key structural motif that is more than just a simple linker. nih.govnih.gov It is considered a hybrid of an ester and an amide, conferring a unique combination of chemical stability and reactivity. nih.gov The carbamate linkage is capable of participating in hydrogen bonding and imposes conformational restrictions on the molecule. nih.govacs.org

Modifying this linkage can affect several properties:

Stability: Carbamates are generally more stable against hydrolysis than esters. acs.org However, their stability can be modulated by the electronic nature of the substituents on the aryl and phenyl rings. nih.gov For instance, the alkaline hydrolysis of O-aryl substituted carbamates can proceed through different mechanisms depending on the substitution pattern. nih.gov

Bioactivity: The carbamate moiety itself can be crucial for interaction with the biological target, for example, by acting as a leaving group in the inhibition of serine hydrolases. nih.gov

Prodrug Strategy: In some cases, the carbamate linkage is used in prodrug design to improve pharmacokinetic properties. The linkage is designed to be stable until it reaches the target site, where it is cleaved to release the active drug. nih.gov

While direct studies on the modification of the carbamate linkage in this compound are not prevalent, the principles derived from other carbamate-containing drugs suggest that replacing the oxygen with sulfur (to form a thiocarbamate) or nitrogen, or altering the substitution on the nitrogen atom, would likely have a significant impact on the compound's stability, conformation, and biological activity profile. nih.gov Such modifications offer a pathway to fine-tune the molecule's properties for a specific therapeutic application. nih.govacs.org

Correlation of Molecular Descriptors with Observed Activities

In the study of this compound and its derivatives, understanding the relationship between molecular structure and biological activity is paramount. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies utilize molecular descriptors—quantitative values that characterize specific properties of a molecule—to build predictive models. These models are crucial for designing new compounds with enhanced efficacy and desired properties. By correlating descriptors for properties like lipophilicity and electronic character with observed biological responses, researchers can systematically modify a lead compound to optimize its function.

Lipophilicity and its Relationship to Biological Efficacy

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter in drug design. It significantly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov The quantitative descriptor for lipophilicity, the partition coefficient (logP), is frequently used in the early stages of drug development to predict a compound's pharmacokinetic behavior. nih.gov

The evaluation of lipophilic character is essential for creating rational, ADMET-tailored SAR models. nih.gov For several series of naphthalene derivatives, including various naphthalenecarboxamides, lipophilicity has been identified as a determining factor for their biological activity, such as antimycobacterial, antibacterial, and herbicidal effects. nih.gov Lipophilicity can be determined experimentally using methods like reversed-phase high-performance liquid chromatography (RP-HPLC), which measures the retention time of a compound on a non-polar stationary phase. nih.gov This experimental value, often expressed as log k, can be compared with in silico calculated logP (clogP) values from various software predictors. nih.gov

In a quantitative structure-activity relationship (QSAR) study on a series of 22 naphthalene derivatives, the hydrophobic substituent constant (π, a measure of lipophilicity) was found to be a key parameter in explaining the variance in biological response (BR), measured as the population growth of Tetrahymena pyriformis. nih.gov The derived model demonstrates a positive correlation between the hydrophobic character and biological activity, highlighting that increased lipophilicity, within the studied range, contributes to greater efficacy. nih.gov The Ha and π parameters were the most important, accounting for 71% of the variability in the biological response. nih.gov

Table 1: Correlation of Lipophilicity with Biological Activity in Naphthalene Derivatives

Molecular DescriptorSymbolSignificanceObserved Correlation with Biological EfficacySource
Hydrophobic Substituent ConstantπMeasures the contribution of a substituent to the overall lipophilicity of the molecule.Positive correlation. Increased lipophilicity was associated with a higher biological response in Tetrahymena pyriformis. nih.gov
Logarithm of the Retention Factorlog kAn experimental measure of lipophilicity determined by RP-HPLC.Identified as a key determinant of antimycobacterial, antibacterial, and herbicidal activity in hydroxynaphthalenecarboxamides. nih.gov

Electronic Properties and Their Role in Reactivity and Interaction (e.g., LUMO Energy, Hydrogen Acceptance, Polar Electronic Constant, Resonance Electronic Constant)

The electronic properties of a molecule govern its reactivity and the nature of its interactions with biological targets. Descriptors such as orbital energies and electronic substituent constants are therefore fundamental in SAR studies.

LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) indicates a molecule's ability to accept an electron. worldwidejournals.com This property is a key indicator of chemical reactivity and can influence charge transfer interactions within the molecule. worldwidejournals.com For instance, in studies of naphthyl and anthryl bithiophene derivatives, modifying the core structure with electron-withdrawing groups was shown to decrease the LUMO energy level, which is a desirable characteristic for developing n-type organic semiconductors. researchgate.net A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and LUMO suggests that electron transfer is more facile, which can be related to the molecule's kinetic stability and reactivity. worldwidejournals.com

Hydrogen Acceptance: The ability of a molecule to act as a hydrogen bond acceptor is crucial for its binding to biological macromolecules like enzymes and receptors. This property can be quantified using the hydrogen acceptance (Ha) parameter. In the QSAR model for naphthalene derivatives, Ha was found to have a significant positive correlation with biological activity against Tetrahymena pyriformis. nih.gov The strength of a hydrogen bond acceptor can be measured using scales like pK_BHX_, which quantifies hydrogen-bond basicity. rowansci.com The carbonyl oxygen of the carbamate group in this compound is a potential hydrogen bond acceptor site, contributing to its interaction profile. The presence of intramolecular hydrogen bonds, as seen in naphthalene diols, can significantly alter the reactivity of nearby functional groups. nih.gov

Polar and Resonance Electronic Constants: The electronic influence of substituents is often dissected into polar (field) and resonance effects. The polar electronic substituent constant (F) describes the electrostatic effect of a substituent transmitted through space, while the resonance electronic constant (R) describes the effect transmitted through the π-electron system (delocalization). nih.gov The QSAR model developed for naphthalene derivatives revealed that the polar constant (F) has a strong positive correlation with biological response, whereas the resonance constant (R) has a negative correlation. nih.gov This suggests that substituents that exert a strong polar electron-withdrawing effect enhance biological activity, while those that engage in extensive resonance detract from it. nih.gov

Table 2: Correlation of Electronic Descriptors with Properties of Naphthalene Derivatives

Electronic DescriptorSymbolSignificanceObserved Correlation / FindingSource
LUMO EnergyELUMORepresents the ability to accept an electron; relates to chemical reactivity.Decreases with the addition of electron-withdrawing groups, enhancing potential for electron transport. researchgate.net
Hydrogen AcceptanceHaQuantifies the ability of a molecule/substituent to act as a hydrogen bond acceptor.Showed a significant positive correlation with biological response (log BR). nih.gov
Polar Electronic ConstantFMeasures the polar/field effect of a substituent.Showed a strong positive correlation with biological response (log BR). nih.gov
Resonance Electronic ConstantRMeasures the electron-delocalizing effect of a substituent via resonance.Showed a negative correlation with biological response (log BR). nih.gov

Biochemical and Biological Research on Naphthalen 2 Yl N Phenylcarbamate Scaffolds

Investigation of Enzyme Inhibition Mechanisms

Carbamates are recognized as a class of compounds that can act as inhibitors of serine hydrolases, a large and diverse family of enzymes characterized by a serine residue in their active site. nih.gov The inhibitory mechanism involves the carbamoylation of this catalytic serine, forming a covalent bond that inactivates the enzyme. nih.gov This process is essentially a pseudo-substrate inhibition, where the enzyme's nucleophilic serine attacks the carbonyl carbon of the carbamate (B1207046). nih.gov

Fatty Acid Amide Hydrolase (FAAH) is a prominent member of the serine hydrolase family and a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide (B1667382). nih.gov Carbamate-based inhibitors have been extensively studied for their potent and often irreversible inhibition of FAAH. nih.govnih.gov The carbamate moiety serves as an electrophilic group that reacts with the catalytic serine residue of FAAH, leading to the blockage of its activity. nih.gov This inhibition, in turn, increases the levels of anandamide and other N-acylethanolamines, which can produce analgesic and anxiolytic effects. nih.gov Research has demonstrated that various N-alkylcarbamates can exhibit potent to ultrapotent inhibition of FAAH, with some compounds showing activity in the picomolar range. nih.gov

The general mechanism of serine hydrolase inhibition by carbamates can be described by a two-step process, involving the formation of a reversible enzyme-inhibitor complex followed by the irreversible carbamoylation of the active site serine. The stability of the resulting carbamoyl-enzyme complex contributes to the potency and duration of the inhibition.

The selectivity of carbamate inhibitors for specific serine hydrolases is a crucial aspect of their development as therapeutic agents. While the carbamate group provides the reactive "warhead" for covalent modification, the surrounding molecular scaffold dictates the inhibitor's affinity and selectivity for a particular enzyme. nih.gov The structural diversity of the groups attached to the carbamate nitrogen and the oxygen of the carbamate ester can be modulated to achieve selective binding to the active site of the target enzyme. nih.gov

For instance, studies on a diverse set of activated carbamates, including O-aryl carbamates, have shown that these compounds can react selectively with serine hydrolases across entire proteomes. nih.gov This selectivity is remarkable given the large number of serine hydrolases present in mammals. The specificity is attributed to the unique architecture of the active site of each serine hydrolase, which can accommodate inhibitors with complementary shapes and chemical properties.

In the context of FAAH, the design of selective inhibitors has been a major focus. While early inhibitors often showed poor selectivity, modern research has led to the development of highly selective FAAH inhibitors. nih.gov The interaction between the inhibitor and the enzyme is not limited to the carbamoylation of the catalytic serine. Other regions of the inhibitor molecule contribute to its binding affinity and selectivity through hydrophobic, hydrogen bonding, and other non-covalent interactions with the enzyme's active site and surrounding pockets. The development of N-alkylcarbamates has shown that modifications to the alkyl chain and the aromatic ring system can significantly impact both the potency and selectivity of FAAH inhibition. nih.gov

Studies on Antiproliferative and Antimicrobial Activities of Related Naphthyl Carbamate Derivatives

Derivatives of naphthyl carbamates have demonstrated significant potential as both antiproliferative and antimicrobial agents. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, and its incorporation into various molecules has led to the discovery of compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. researchgate.net

Naphthyl carbamate derivatives have emerged as a promising class of antibacterial agents, particularly against Gram-positive bacteria like Staphylococcus aureus and its methicillin-resistant strains (MRSA). nih.gov MRSA infections pose a significant clinical challenge due to their resistance to a broad spectrum of antibiotics. nih.gov

Research has shown that certain carbamates derived from 1-hydroxy-N-phenyl-2-naphthamides exhibit potent antistaphylococcal activity. nih.gov For example, compounds like 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamate and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamate have demonstrated nanomolar minimum inhibitory concentrations (MICs) against S. aureus and MRSA strains. nih.gov Furthermore, some derivatives, such as 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamate and 2-[(2,4,5-trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamate, have shown microbicidal effects at low concentrations. nih.gov The mechanism of action for these compounds appears to involve the inhibition of the bacterial respiratory chain, rather than causing damage to the bacterial membrane. nih.gov

The structure-activity relationship (SAR) studies of these derivatives have highlighted the importance of the carbamate side chain. The length and nature of the alkyl or arylalkyl group attached to the carbamate nitrogen can significantly influence the antibacterial potency. nih.gov Additionally, the substitution pattern on the phenyl ring of the naphthamide core plays a crucial role in determining the activity.

Naphthyl-polyamine conjugates have also been investigated for their antimicrobial properties. Longer chain variants of these conjugates with 1-naphthyl and 2-naphthyl capping groups have shown pronounced intrinsic antimicrobial activity against MRSA, with MIC values in the sub-micromolar range. nih.gov

The following table summarizes the antistaphylococcal activity of selected naphthyl carbamate derivatives.

Compound NameTarget Strain(s)MIC (µM)MBC (µM)
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethylcarbamateS. aureus, MRSA0.018–0.064-
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl butylcarbamateS. aureus, MRSA0.018–0.064-
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl heptylcarbamateStaphylococci-0.124–0.461
2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl (4-phenylbutyl)carbamateStaphylococci-0.124–0.461
1-Naphthyl substituted polyamine conjugate (long chain)MRSA≤ 0.29-
2-Naphthyl substituted polyamine conjugate (long chain)MRSA≤ 0.29-

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data sourced from nih.govnih.gov.

Naphthoquinone derivatives, which share the naphthalene core structure, have been evaluated for their antimycobacterial activity against various species, including Mycobacterium tuberculosis, Mycobacterium marinum, and Mycobacterium kansasii. nih.gov While the provided search results focus more on naphthoquinones and other naphthalene derivatives rather than specifically on naphthalen-2-yl N-phenylcarbamate, the general activity of the naphthalene scaffold against mycobacteria is noteworthy.

Studies on 6-hydroxynaphthalene-2-carboxanilides, which are structurally related to the carbamate scaffold, have shown activity against Mycobacterium tuberculosis H37Ra and M. kansasii. researchgate.net This suggests that the naphthalene ring system is a viable pharmacophore for the development of antimycobacterial agents.

Mycobacterium marinum and Mycobacterium kansasii are non-tuberculous mycobacteria that can cause a range of infections in humans. The cellular fatty acid composition has been used to differentiate between these two species. nih.gov The evaluation of quinones and other heterocyclic compounds has demonstrated inhibitory activity against M. marinum and M. kansasii. nih.gov Although direct data on this compound against these specific strains is not available in the provided results, the broader activity of related naphthalene derivatives suggests a potential avenue for future research.

Photosynthetic Electron Transport Inhibition Studies

This compound derivatives have been investigated for their ability to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. nih.govresearchgate.net This line of research is relevant to the development of herbicides, as the disruption of photosynthesis is a common mechanism of action for these compounds. nih.gov

Studies on 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates and 1-[(2-nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamates have shown that these compounds can inhibit PET, although their activity was found to be relatively low, with IC₅₀ values ranging from 0.05 to 0.664 mmol/L. nih.gov The most active compound in this series was 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamate. nih.gov These compounds have been identified as inhibitors of Photosystem II (PS II), a key complex in the photosynthetic electron transport chain. nih.govresearchgate.net

The inhibitory activity of these compounds is influenced by several factors, including the nature of the substituents on the phenylcarbamoyl moiety and the length of the alkyl chain on the carbamate group. nih.gov The site of action for these inhibitors is believed to be on the acceptor side of PS II, specifically at the QB binding site on the D1 protein. researchgate.net They act by competing with the native electron acceptor, plastoquinone, for this binding site, thereby blocking the electron flow from QA to QB. researchgate.net

The following table presents the PET-inhibiting activity of selected naphthalen-2-yl carbamate derivatives.

Compound NameSystemIC₅₀ (mmol/L)
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl alkylcarbamatesSpinach Chloroplasts0.05 - 0.664
1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl alkylcarbamatesSpinach Chloroplasts0.05 - 0.664
1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl propylcarbamateSpinach Chloroplasts- (Highest activity in series)

IC₅₀: Half maximal inhibitory concentration. Data sourced from nih.gov.

Exploration of Related Naphthalene-Carbamate Scaffolds in Biological Modulations (e.g., Histone Deacetylase Inhibition)

The naphthalene moiety is a key structural component found in various biologically active compounds, including those designed as inhibitors of histone deacetylases (HDACs). nih.govturkjps.org HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. mdpi.com The inhibition of HDACs has emerged as a significant therapeutic strategy, particularly in oncology. nih.govnih.gov While the specific compound this compound is not extensively documented as an HDAC inhibitor in readily available literature, the exploration of related naphthalene-carbamate scaffolds has provided valuable insights into their potential for biological modulation.

Research into the structure-activity relationships of various HDAC inhibitors has highlighted the importance of lipophilicity and steric factors, where the naphthalene ring can serve as a bulky, lipophilic "cap" group that interacts with the surface of the enzyme's active site. nih.govmdpi.com This interaction is a common feature in the design of many potent enzyme inhibitors.

A notable example of the exploration of a related scaffold involves the synthesis and structure-activity relationship (SAR) studies of (1-halo-2-naphthyl) carbamate-based inhibitors targeting a serine hydrolase known as KIAA1363. nih.govepa.gov This enzyme's activity has been linked to the invasive potential of tumor cells, making its inhibitors a subject of interest for novel cancer therapies. nih.gov

In these studies, a compound identified as (1-bromo-2-naphthyl) N,N-dimethylcarbamate (AX11890) was found to be an inhibitor of KIAA1363 with a half-maximal inhibitory concentration (IC₅₀) of 1.2 μM. nih.govepa.gov The mechanism of inhibition was shown to be the carbamylation of the catalytic serine residue (Ser191) in the enzyme's active site. nih.gov

Further SAR studies were conducted to investigate the impact of different substituents on the naphthalene ring and the carbamate moiety on the inhibitory activity. These investigations explored the replacement of the 1-bromo group with other halogens and the derivatization of the 6-position of the naphthalene ring. nih.gov The findings from these studies provide a framework for understanding how modifications to the naphthalene-carbamate scaffold can influence its biological activity.

The table below summarizes the inhibitory activities of selected (1-halo-2-naphthyl) carbamate derivatives against KIAA1363, showcasing the structure-activity relationships within this class of compounds. nih.gov

Table 1: Inhibitory Activity of Naphthalene-Carbamate Derivatives against KIAA1363

Compound ID Structure IC₅₀ (μM)
AX11890 Br H N(CH₃)₂ 1.2
AX13057 Br OCH₃ N(CH₃)₂ 0.8
Compound 3 Cl H N(CH₃)₂ 2.5
Compound 4 I H N(CH₃)₂ 0.9
Compound 5 Br H NHCH₃ 3.1

| Compound 6 | | Br | H | NH₂ | >10 |

This exploration of (1-halo-2-naphthyl) carbamates as enzyme inhibitors, although not directly targeting HDACs, demonstrates the potential of the naphthalene-carbamate scaffold in the design of biologically active molecules. The SAR data reveals that small modifications to the scaffold can significantly impact inhibitory potency, providing a valuable knowledge base for the future design of inhibitors for other enzyme targets, potentially including histone deacetylases.

Computational Chemistry and Molecular Modeling of Naphthalen 2 Yl N Phenylcarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bohrium.com It is a popular approach for obtaining molecular properties because it balances computational cost with accuracy. worldwidejournals.com DFT calculations for naphthalen-2-yl N-phenylcarbamate would typically involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This optimized structure is the basis for calculating various electronic properties, including vibrational frequencies and the distribution of electron density. DFT has been successfully used to study the effects of different functional groups on the naphthalene (B1677914) core, providing insights into aromaticity and electronic transitions. bohrium.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. worldwidejournals.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. worldwidejournals.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more easily excitable and more chemically reactive. worldwidejournals.comsamipubco.com

While specific DFT calculations for this compound are not available in the cited literature, the properties of the parent naphthalene molecule have been studied. For naphthalene, the HOMO-LUMO gap has been calculated using DFT with various basis sets. For example, one study calculated the gap to be approximately 4.75 eV. samipubco.com The addition of a phenylcarbamate group to the naphthalene core is expected to influence these energy levels due to the introduction of heteroatoms and further conjugation.

Table 1: Illustrative Frontier Orbital Energies (Based on Naphthalene) This table presents theoretical values for the parent compound, naphthalene, to illustrate the concept. The actual values for this compound would differ.

Basis SetHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT/aug-cc-pVQZ-6.13-1.384.75

Source: Adapted from quantum computing analysis of naphthalene compound. samipubco.com

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These parameters help to quantify the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud is polarized.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other molecules.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. The process involves placing the ligand (this compound) into the active site of a receptor and calculating a "docking score," which estimates the binding affinity. mdpi.com

Studies on other naphthalene-based compounds have demonstrated their potential as inhibitors for various protein targets, such as the papain-like protease (PLpro) of SARS-CoV-2. nih.gov In such a study, the naphthalene moiety often engages in key interactions within the receptor's binding pocket. For this compound, docking simulations would identify key interactions, like hydrogen bonds or pi-stacking, between the ligand and amino acid residues of a target protein, providing insight into its potential biological activity. mdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time in a simulated biological environment, confirming that the binding pose is stable. mdpi.com

In Silico Prediction of Structure-Activity and Structure-Property Relationships

In silico models are used to predict the biological activity or physicochemical properties of a chemical based on its structure. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov

The development of a QSAR model for a class of compounds including this compound would involve calculating a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov SAR studies on related (1-halo-2-naphthyl) carbamates have shown that modifications to both the naphthalene ring and the carbamate (B1207046) group can significantly impact inhibitory activity against specific enzymes. nih.gov A QSAR model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. mdpi.com This approach is a cornerstone of modern medicinal chemistry, allowing for the efficient screening and optimization of lead compounds. emerginginvestigators.org

Advanced Research Techniques and Analytical Applications

Spectroscopic Characterization Methods in Research

Spectroscopic methods are indispensable for the structural verification and functional group analysis of carbamate (B1207046) compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer detailed insights into the molecular architecture of these substances.

In a typical ¹H NMR spectrum, the chemical shifts of the protons are indicative of their electronic environment. The aromatic protons on the naphthalene (B1677914) and phenyl rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring currents. The single proton attached to the nitrogen atom (N-H) of the carbamate group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the aromatic rings would generate multiple signals in the 110-150 ppm range. The carbonyl carbon (C=O) of the carbamate functional group is particularly characteristic, appearing significantly downfield, often in the range of 150-160 ppm. Machine learning frameworks have been developed to aid in the interpretation of NMR data by predicting substructures and ranking potential constitutional isomers from experimental spectra. nih.gov

Table 1: Predicted NMR Chemical Shift Ranges for Naphthalen-2-yl N-phenylcarbamate Analogues

NucleusFunctional GroupPredicted Chemical Shift (ppm)Notes
¹HAromatic C-H (Naphthalene, Phenyl)7.0 - 8.5Complex multiplet patterns are expected due to spin-spin coupling.
¹HCarbamate N-H8.0 - 10.0Often a broad signal; position can vary with solvent and temperature.
¹³CAromatic C110 - 150Multiple peaks corresponding to the different carbon environments in the rings.
¹³CCarbonyl C=O150 - 160A characteristic downfield singlet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features. pressbooks.publibretexts.org

The most prominent peaks would be associated with the carbamate linkage. A sharp absorption band around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a very strong and sharp peak, typically in the region of 1680-1730 cm⁻¹. The C-O stretching of the carbamate group would be observed in the 1200-1300 cm⁻¹ range. pressbooks.pub

Additionally, the aromatic nature of the compound is confirmed by several other signals. C-H stretching vibrations for the aromatic rings appear at wavenumbers just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The in-ring C=C stretching vibrations of the naphthalene and phenyl groups produce a series of medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption Range (cm⁻¹)Intensity
N-H (Amide/Carbamate)Stretch3300 - 3500Medium, Sharp
Aromatic C-HStretch3000 - 3100Medium to Weak
C=O (Carbamate)Stretch1680 - 1730Strong, Sharp
Aromatic C=CIn-ring Stretch1450 - 1600Medium to Weak
C-O (Ester-like)Stretch1200 - 1300Strong

Chromatographic Applications Involving Carbamate Derivatives

Derivatives of phenylcarbamate are of significant importance in the field of analytical chromatography, particularly for the separation of chiral molecules. Their unique structural properties allow them to be used in the fabrication of chiral stationary phases and as derivatizing agents.

Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose, are among the most powerful and widely used chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC). nih.goveijppr.com These CSPs, for instance, cellulose-tris(3,5-dimethylphenyl)carbamate, can separate a broad range of racemic compounds. mdpi.com The chiral recognition mechanism is based on a combination of interactions between the analyte and the carbamate-derivatized polysaccharide, including hydrogen bonding with the carbamate's N-H and C=O groups, π-π stacking interactions with the phenyl rings, and dipole-dipole interactions. eijppr.com The helical structure of the polysaccharide backbone creates a chiral environment that leads to differential retention of enantiomers, enabling their separation. eijppr.comyoutube.com

In addition to their role in CSPs, carbamate-containing molecules can be used as chiral derivatizing agents (CDAs). wikipedia.org In this approach, a chiral reagent containing a carbamate functional group is reacted with the enantiomeric mixture of an analyte (e.g., an alcohol or amine). This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral chromatography columns. nih.govnih.gov This indirect method is advantageous as it often enhances detection sensitivity and allows for the use of more common and less expensive achiral columns. nih.gov

Developing a robust analytical method for the detection and quantification of this compound requires a systematic approach, typically centered around HPLC. Given the compound's aromatic structure, HPLC coupled with a UV or fluorescence detector is a suitable technique. nih.gov

The method development process would involve several key steps:

Column Selection : A reversed-phase column, such as a C18, is generally the first choice for nonpolar to moderately polar analytes like carbamates. mdpi.com

Mobile Phase Optimization : A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve adequate retention and resolution of the analyte from any impurities. Gradient elution may be necessary for complex samples.

Detector Wavelength Selection : The UV detector wavelength would be set at the absorbance maximum of the naphthalene chromophore to ensure high sensitivity. For even lower detection limits, a fluorescence detector could be employed, taking advantage of the native fluorescence of the naphthalene moiety. nih.gov

Method Validation : The developed method must be validated to ensure its reliability. This involves assessing parameters such as linearity (by creating a calibration curve), accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

For analysis by Gas Chromatography (GC), carbamates often require derivatization to improve their thermal stability and volatility. Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to convert carbamates into more suitable derivatives for GC-MS analysis, which offers excellent sensitivity and structural confirmation. researchgate.net

Q & A

Q. How does the compound interact with melanocortin receptors, and what implications does this have for therapeutic development?

  • Methodology : Use radioligand binding assays (e.g., 125^{125}I-NDP-MSH) on MC4R-transfected cells. Pair with molecular dynamics simulations to map carbamate interactions with receptor transmembrane domains. Pharmacophore models can guide design of analogs with enhanced selectivity .

Notes

  • Advanced questions emphasize mechanistic, structural, and translational research.
  • Methodologies integrate experimental and computational best practices from authoritative sources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.